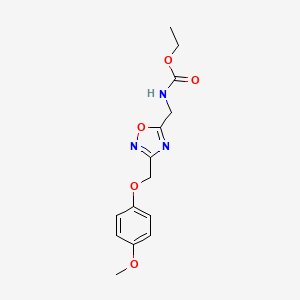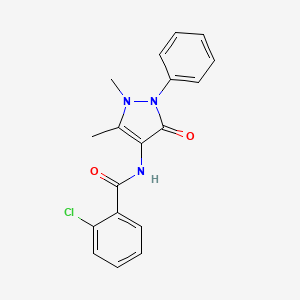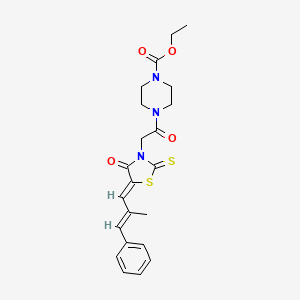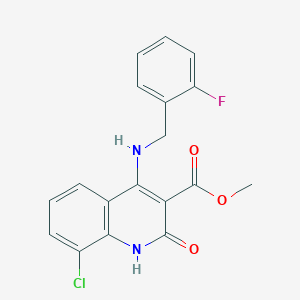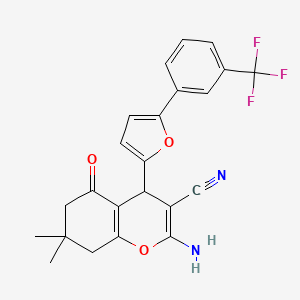
2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their potential pharmacological properties .
Synthesis Analysis
Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a furan ring attached to a phenyl group that is substituted with a trifluoromethyl group. The core structure is a tetrahydrochromene ring, which is further substituted with an amino group and a nitrile group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are multicomponent reactions involving aldehydes or isatin, malononitrile, and β-ketoesters . These reactions can be catalyzed by various catalysts .Scientific Research Applications
Crystallographic Analysis
Research has been conducted on the crystal structures of similar tetrahydrochromene carbonitriles, revealing detailed insights into their molecular conformations. For instance, studies have shown that these compounds can crystallize in triclinic and monoclinic systems, exhibiting significant deviations from planarity and adopting boat conformations in their pyran rings. Such analyses are crucial for understanding the molecular interactions and stability of these compounds, potentially guiding their application in material science and molecular engineering (Sharma et al., 2015).
Synthetic Methodologies
The synthesis of tetrahydrochromene derivatives has been explored through various chemical reactions, demonstrating the versatility of these compounds in organic synthesis. Techniques such as oxidative difunctionalisation and electrocatalytic multicomponent assembling have been employed to create a range of derivatives with high yields. These synthetic approaches not only expand the chemical repertoire of tetrahydrochromene compounds but also open new avenues for the development of pharmaceuticals and agrochemicals (Nagamani et al., 2019), (Vafajoo et al., 2014).
Antimicrobial Activity
Some studies have focused on evaluating the antimicrobial efficacy of tetrahydrochromene derivatives. These compounds have been tested against various bacterial and fungal strains, showing promising results as potential antibacterial and antifungal agents. This suggests a potential application in the development of new antimicrobial drugs, addressing the growing concern over antibiotic resistance (Moshafi et al., 2016).
Future Directions
Properties
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-6,8-dihydro-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c1-22(2)9-15(29)20-18(10-22)31-21(28)14(11-27)19(20)17-7-6-16(30-17)12-4-3-5-13(8-12)23(24,25)26/h3-8,19H,9-10,28H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGBGGXLHMAUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
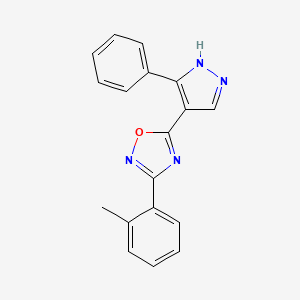
methanone](/img/structure/B2471387.png)
![tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate](/img/structure/B2471388.png)
![N-(4-isopropylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2471389.png)


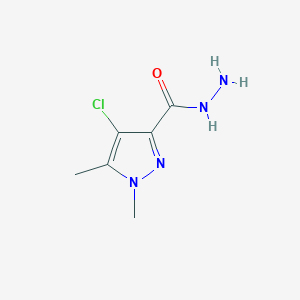

![4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2471396.png)
